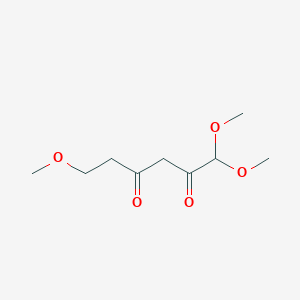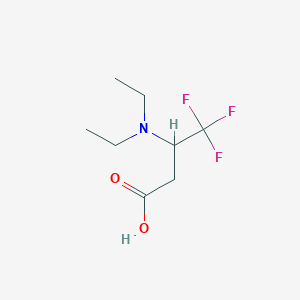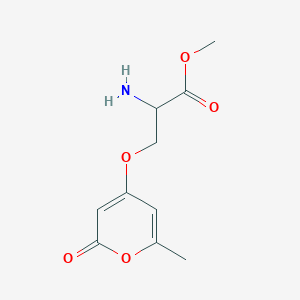
methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and resorcinol using sodium carbonate as a catalyst in ethanol . Another method includes the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in THF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of catalysts in organic synthesis are likely to be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium tertiary butoxide, and benzoyl chloride . The reactions are typically carried out in solvents such as ethanol and THF under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride can produce methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride .
Applications De Recherche Scientifique
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack and intramolecular cyclization, leading to the formation of various intermediates and final products . These reactions are crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and biological activities.
Imidazole-containing compounds: These compounds share similar synthetic routes and pharmacological properties.
Substituted coumarins: These compounds have similar chemical reactivity and applications in medicinal chemistry.
The uniqueness of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate lies in its specific structure and the presence of the pyranone ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxypropanoate |
InChI |
InChI=1S/C10H13NO5/c1-6-3-7(4-9(12)16-6)15-5-8(11)10(13)14-2/h3-4,8H,5,11H2,1-2H3 |
Clé InChI |
VUAOGHQELHBLRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)OCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



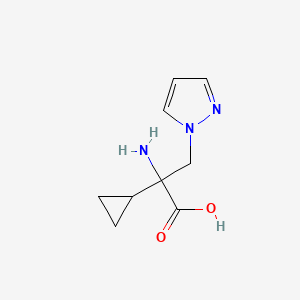
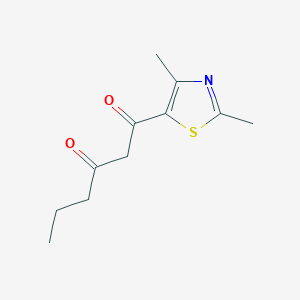
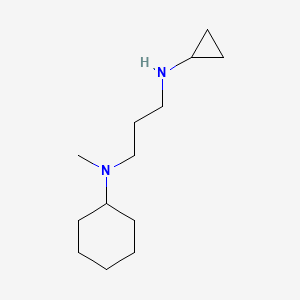

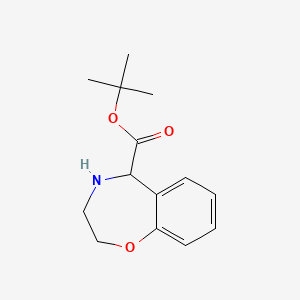

![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)

